molecular formula C9H9BClNO2 B12442294 Quinolin-4-ylboronic acid hydrochloride

Quinolin-4-ylboronic acid hydrochloride

Cat. No.: B12442294
M. Wt: 209.44 g/mol
InChI Key: UJXFXGRENMLARN-UHFFFAOYSA-N
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Description

Quinolin-4-ylboronic acid hydrochloride is a chemical compound with the molecular formula C9H8BNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-4-ylboronic acid hydrochloride typically involves the reaction of 4-bromoquinoline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Quinolin-4-ylboronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolin-4-ylboronic acid.

    Reduction: Reduction reactions can convert it to other quinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form different substituted quinoline compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Quinolin-4-ylboronic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Quinoline derivatives have shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of quinolin-4-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes and receptors, disrupting biological pathways and exerting therapeutic effects. The boronic acid moiety allows it to interact with active sites of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the boronic acid group.

    Quinolin-4-ylboronic acid: Similar to quinolin-4-ylboronic acid hydrochloride but without the hydrochloride salt.

    4-Bromoquinoline: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the quinoline and boronic acid moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9BClNO2

Molecular Weight

209.44 g/mol

IUPAC Name

quinolin-4-ylboronic acid;hydrochloride

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H

InChI Key

UJXFXGRENMLARN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NC2=CC=CC=C12)(O)O.Cl

Origin of Product

United States

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